![molecular formula C14H20N2OS B2886891 (4-Cyclobutyl-1,4-diazepan-1-yl)(thiophen-3-yl)methanone CAS No. 2178773-46-9](/img/structure/B2886891.png)
(4-Cyclobutyl-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(thiophen-3-yl)methanone, also known as CTM, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of diazepanes and has been studied for its potential applications in various fields of research.
Scientific Research Applications
Scalable Syntheses of H3 Antagonists
The compound has been involved in the scalable syntheses of structurally similar H3 receptor antagonists, showcasing the evolution of processes to minimize costs and improve efficiency. This includes the use of lithium alkoxide for Lewis base catalysis, highlighting the compound's role in the synthesis of pharmacologically relevant molecules (Pippel et al., 2011).
Crystal Structure and Biological Activities
Research on substituted thiophenes, structurally related to the compound , has revealed a wide spectrum of biological activities, from antibacterial to antifungal effects, and their use in material sciences like thin-film transistors and solar cells. This underscores the potential of (4-Cyclobutyl-1,4-diazepan-1-yl)(thiophen-3-yl)methanone and its derivatives in various scientific applications (Nagaraju et al., 2018).
Antitubercular Oxazolyl Thiosemicarbazones
The compound has been part of the synthesis of oxazolyl thiosemicarbazones, evaluated for their activity against Mycobacterium tuberculosis, showing significant in vitro and in vivo efficacy. This demonstrates its application in developing new antitubercular agents (Sriram et al., 2006).
DFT and Docking Studies
The compound and its derivatives have been studied using density functional theory (DFT) and docking studies to understand their antibacterial activity. This approach provides insights into the molecular structure, stability, and reactivity, contributing to the design of molecules with targeted biological activities (Shahana & Yardily, 2020).
Synthesis of Aryloxyphenyl Cyclopropyl Methanones
Research involving the synthesis of phenyl cyclopropyl methanones, related to the core structure of the compound , has led to the discovery of new anti-mycobacterial agents. This highlights the compound's relevance in medicinal chemistry and drug development (Dwivedi et al., 2005).
Mechanism of Action
Target of Action
The primary target of (4-Cyclobutyl-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is the human histamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the release of various neurotransmitters.
Mode of Action
This compound interacts with the histamine H3 receptor, demonstrating a strong binding affinity
properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-14(12-5-10-18-11-12)16-7-2-6-15(8-9-16)13-3-1-4-13/h5,10-11,13H,1-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEWQUPXJFHXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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